1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene
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Overview
Description
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is a unique organosilicon compound characterized by its spiro structure and multiple trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene typically involves the use of trimethylsilyl-substituted precursors. One common method involves the reaction of a tetrahedral core molecule with trimethylsilyl groups under specific conditions to achieve the desired spiro structure . The reaction conditions often include the use of radical initiators and controlled temperatures to ensure the formation of the spiro compound without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to modify the silicon centers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products
The major products formed from these reactions include various silanol, siloxane, and substituted organosilicon compounds, which can be further utilized in materials science and organic synthesis .
Scientific Research Applications
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene has several scientific research applications:
Medicine: Investigated for its use in the synthesis of silicon-containing pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of porous materials and as a component in advanced polymer synthesis.
Mechanism of Action
The mechanism by which 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments. The spiro structure also contributes to its unique properties, allowing it to participate in specific molecular recognition and binding events .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilylethynyl)methane: Another organosilicon compound with multiple trimethylsilyl groups, used in the synthesis of porous materials.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis and polymerization reactions.
Tetrakis(trimethylsilylethynyl)adamantane: Similar to the target compound, used in the creation of molecular porous materials.
Uniqueness
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is unique due to its spiro structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular recognition and binding capabilities, as well as in the synthesis of advanced materials with tailored properties .
Properties
CAS No. |
427887-74-9 |
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Molecular Formula |
C22H46Si5 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
trimethyl-[1,4,4-tris(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-trien-1-yl]silane |
InChI |
InChI=1S/C22H46Si5/c1-23(2,3)21(24(4,5)6)17-18-22(25(7,8)9,26(10,11)12)27(21)19-15-13-14-16-20-27/h13-16,19-20H,17-18H2,1-12H3 |
InChI Key |
ZXFCAELMCFYOEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC([Si]12C=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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